

The Genesis of a Brilliant Yellow: A Technical Guide to Quinophthalone Pigments

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Compound of Interest

Compound Name: *Pigment Yellow 138*

Cat. No.: *B1588180*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical development, discovery, and fundamental chemistry of quinophthalone pigments. From their initial synthesis in the late 19th century to their modern-day applications, this document provides a comprehensive overview of this important class of colorants. Detailed experimental protocols, quantitative data, and diagrammatic representations of synthetic pathways are presented to serve as a valuable resource for professionals in research and development.

A Journey Through Time: The Historical Development of Quinophthalone Pigments

The story of quinophthalone pigments begins in 1883 with the pioneering work of Jacobsen and Reimer, who first synthesized "quinoline yellow" through the condensation of quinaldine (2-methylquinoline) with phthalic anhydride. This discovery laid the foundation for a new class of synthetic organic pigments that would eventually find widespread use due to their brilliant greenish-yellow hues and excellent stability.

Early developments focused on the synthesis of dyes, with patents emerging in the 1930s that described methods for producing quinophthalone-based dyestuffs with good lightfastness. A significant milestone in the evolution of these compounds into high-performance pigments was the introduction of halogenated derivatives. The incorporation of chlorine or bromine atoms into

the phthalic anhydride and/or the quinaldine moiety was found to significantly enhance properties such as lightfastness, heat stability, and solvent resistance.

This led to the development of commercially important pigments like **Pigment Yellow 138**, a tetrachlorinated quinophthalone, which exhibits exceptional durability and is widely used in demanding applications such as automotive coatings and engineering plastics. The timeline below highlights key moments in the discovery and development of quinophthalone pigments.



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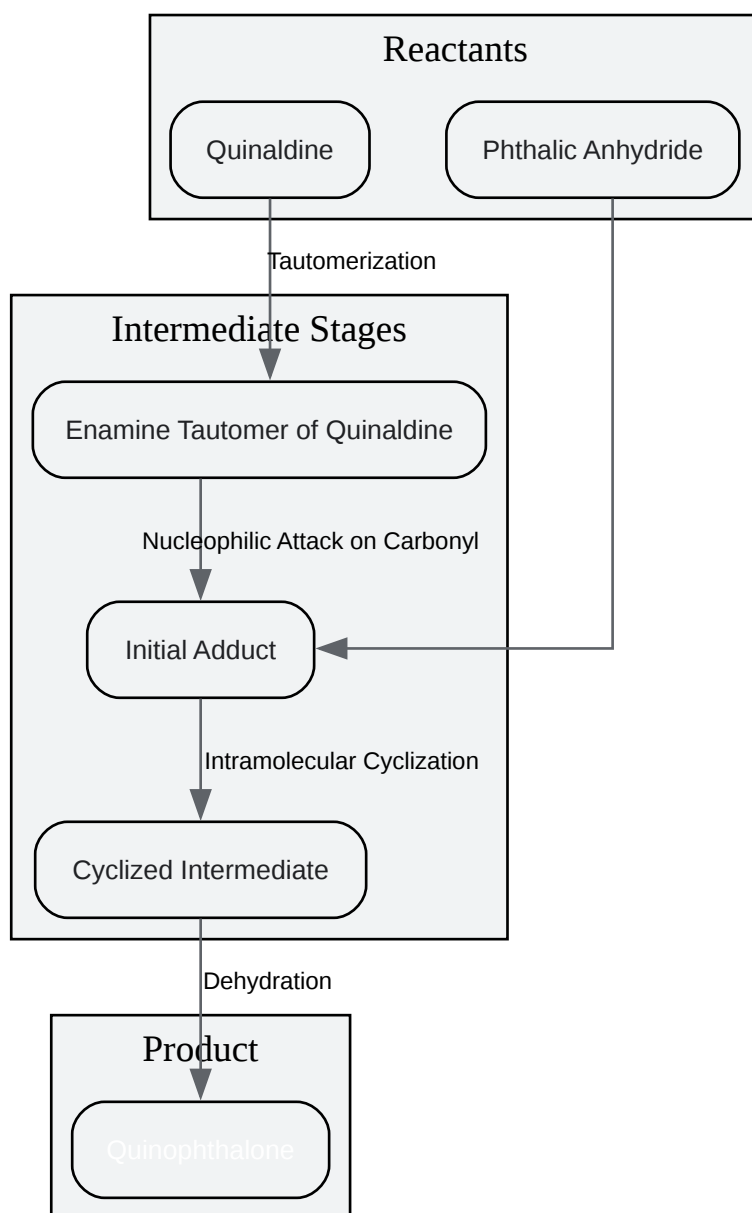
A timeline of key milestones in the development of quinophthalone pigments.

The Heart of the Matter: Synthesis and Chemical Properties

The fundamental synthesis of quinophthalone pigments involves the condensation of a quinaldine derivative with a phthalic anhydride derivative. The reaction is typically carried out at high temperatures, often in the presence of a catalyst or in a high-boiling solvent.

General Reaction Mechanism

The reaction proceeds through a series of steps involving nucleophilic attack, cyclization, and dehydration. The methyl group of quinaldine is sufficiently acidic to participate in the condensation, likely through an enamine intermediate. The following diagram illustrates a plausible reaction mechanism for the synthesis of a simple quinophthalone.



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A simplified reaction pathway for quinophthalone synthesis.

Quantitative Data on Key Quinophthalone Pigments

The performance of quinophthalone pigments is defined by several key quantitative parameters. The following tables summarize these properties for some commercially significant quinophthalone pigments.

Table 1: General and Physical Properties

Pigment Name	C.I. Name	Chemical Class	Molecular Formula	Molecular Weight (g/mol)
Quinophthalone Yellow	Pigment Yellow 138	Quinophthalone	C ₂₆ H ₆ Cl ₈ N ₂ O ₄	693.96
Isoindoline Yellow	Pigment Yellow 139	Isoindoline	C ₁₆ H ₉ N ₅ O ₆	367.27
Isoindolinone Yellow	Pigment Yellow 173	Isoindolinone	C ₂₂ H ₁₂ Cl ₂ N ₄ O ₂	435.26

Table 2: Fastness and Resistance Properties

Pigment Name	Lightfastness (Blue Wool Scale, 1-8)	Heat Stability (°C)	Acid Resistance (1-5)	Alkali Resistance (1-5)
Pigment Yellow 138	8[1]	290-300[1][2]	5[1]	5[1]
Pigment Yellow 139	8[3]	240-250[3][4]	5[3]	4[3]
Pigment Yellow 173	7-8	290	5	5

Experimental Protocols

This section provides detailed methodologies for the synthesis of key quinophthalone pigments, compiled from patent literature.

Synthesis of Pigment Yellow 138 (C.I. 56300)

This protocol is adapted from a representative synthetic method for **Pigment Yellow 138**.[\[3\]](#)

Materials:

- 8-aminoquinoline
- Tetrachlorophthalic anhydride
- Benzoic acid (as solvent/catalyst)
- Sodium hydroxide solution

Procedure:

- In a reactor equipped with heating and stirring, melt benzoic acid (e.g., 320g) by heating to approximately 127°C.
- Once molten and stirring has commenced, sequentially add tetrachlorophthalic anhydride (e.g., 60g) and 8-aminoquinoline (e.g., 16g).
- Heat the reaction mixture to 140-160°C and maintain for 1-3 hours.
- Increase the temperature to 180-220°C and continue the reaction for an additional 2-4 hours.
- Cool the reaction mixture to 130°C.
- Pour the cooled reaction mixture into a prepared sodium hydroxide solution (e.g., 10% solution, 960g) and stir for 10-60 minutes.
- Filter the resulting precipitate, wash thoroughly with water, and dry to obtain the crude **Pigment Yellow 138**.
- The crude pigment can be further purified and conditioned through solvent treatment (pigmentation) to achieve the desired particle size and crystal form for specific applications.

General Synthesis of a Simple Quinophthalone

This is a general laboratory-scale synthesis adapted from published procedures.

Materials:

- Quinaldine

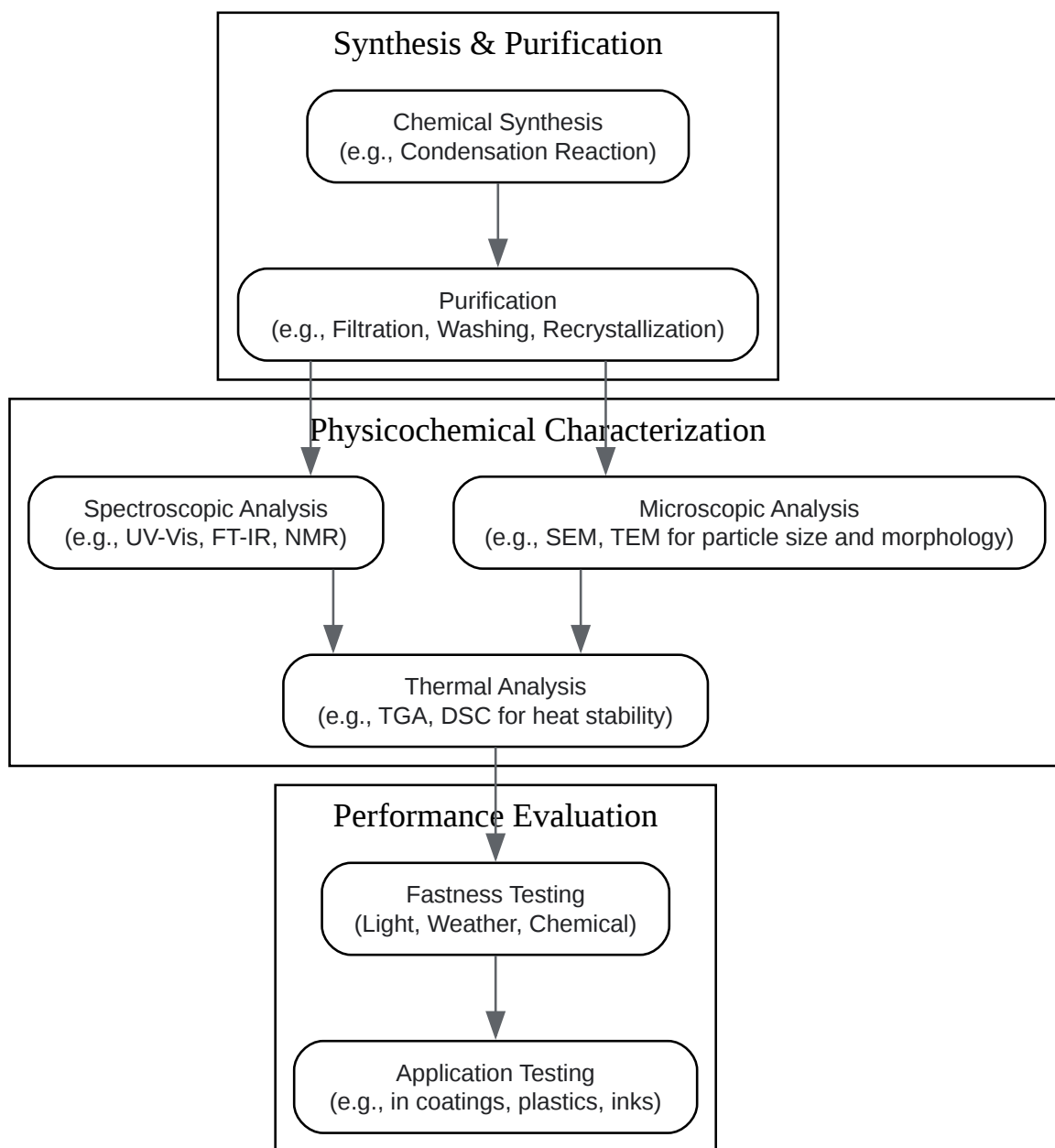
- Phthalic anhydride
- Anhydrous zinc chloride (catalyst)

Procedure:

- In a suitable reaction vessel, combine quinaldine (e.g., 4g, 0.027 mol), powdered phthalic anhydride (e.g., 4.5g, 0.030 mol), and anhydrous zinc chloride (e.g., 1g, 0.007 mol).
- Heat the mixture in an oil bath at 180°C for approximately four hours.
- Cool the resulting viscous, dark red liquid.
- Wash the cooled product with rectified spirit to precipitate the yellow solid dye.
- The crude product can be purified by recrystallization from a suitable solvent, such as glacial acetic acid, to yield the crystalline quinophthalone.

Workflow for Pigment Synthesis and Characterization

The development and evaluation of a new pigment follows a structured workflow, from initial synthesis to final application testing. The following diagram outlines this process.



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A typical workflow for the development and testing of a new pigment.

Conclusion

Quinophthalone pigments represent a significant class of synthetic organic colorants that have evolved considerably since their initial discovery. Through chemical modification, particularly halogenation, researchers have developed pigments with outstanding performance

characteristics, making them suitable for a wide range of demanding applications. The continued study of their synthesis, properties, and reaction mechanisms will undoubtedly lead to the development of new and improved colorants for future technologies.

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